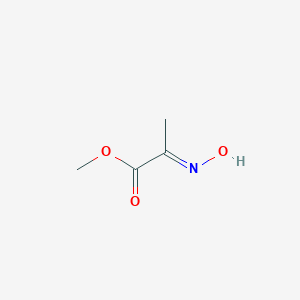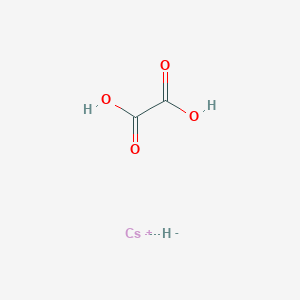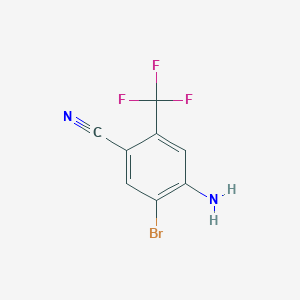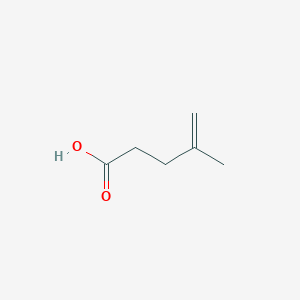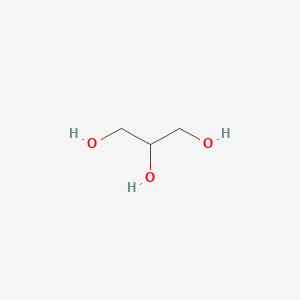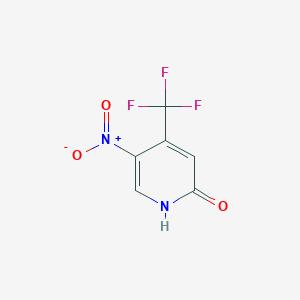
Azepan-3-one
Übersicht
Beschreibung
Azepan-3-one, also known as Azepan-3-one hydrochloride, is a chemical compound with the molecular formula C6H12ClNO . It is a compound that has been used in various research and development applications .
Synthesis Analysis
Azepan-3-one can be synthesized from the reaction of 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ®-tert-butyl 3-aminoazepane-1-carboxylate in acetonitrile . This synthesis process involves a one-pot synthesis strategy, which includes recyclization reactions of small or middle ring expansion and multicomponent heterocyclization reactions .Molecular Structure Analysis
The molecular structure of Azepan-3-one is characterized by its molecular formula C6H12ClNO . The molecular weight of this compound is 149.61858 .Chemical Reactions Analysis
Azepan-3-one can undergo various chemical reactions. For instance, it has been found to be present during the synthesis of besifloxacin, a potent antibiotic . It was identified as the N-substituted regioisomer of besifloxacin .Physical And Chemical Properties Analysis
Azepan-3-one is a compound that needs to be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . It has a molecular weight of 149.61858 .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Therapeutic Applications
Azepan-3-one and its derivatives exhibit a variety of pharmacological properties, making them significant in the discovery of new therapeutic agents. Over 20 azepane-based drugs have been approved by the FDA for treating various diseases. These compounds have shown promise in areas such as anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsants, and other applications. The structure-activity relationship (SAR) and molecular docking studies of azepane-based compounds provide insights for future drug discovery (Gao-Feng Zha et al., 2019).
Development of Azepane Derivatives as PKB Inhibitors
Novel azepane derivatives have been developed and evaluated for their inhibition of protein kinase B (PKB-alpha) and protein kinase A (PKA). These derivatives are designed based on molecular modeling studies and exhibit high in vitro inhibitory activity against PKA and PKB-alpha. Such developments indicate azepane's potential in medicinal chemistry for treating various conditions (C. Breitenlechner et al., 2004).
Biodistribution and Radiation Dosimetry Studies
Studies on azepane derivatives like 18F-FTC-146, used in PET imaging, have assessed their safety, biodistribution, and radiation dosimetry in humans. This research provides valuable data for the potential use of these compounds in imaging various neuroinflammatory diseases (Trine Hjørnevik et al., 2017).
Synthesis for Specific Therapeutic Agents
Specific synthesis methods have been developed for azepane derivatives like those used in the CGRP receptor antagonist clinical candidate telcagepant. These methods enable the production of azepane-based compounds for extensive preclinical evaluation, highlighting azepane's role in developing migraine treatments (C. Burgey et al., 2008).
Energetics and Conformational Studies
Thermochemical studies of azepan and azepan-1-ylacetonitrile provide insights into their energetic analysis and standard enthalpy of formation. Such studies are crucial for understanding the structural and reactivity behavior of these compounds (Vera L. S. Freitas et al., 2014).
Broad-Spectrum Chemokine Inhibitors
Azepane derivatives like 3-(acylamino)azepan-2-ones have been identified as stable broad-spectrum chemokine inhibitors. These compounds demonstrate significant anti-inflammatory activity in vivo and highlight azepane's potential in developing powerful anti-inflammatory agents (D. Fox et al., 2005).
Kv1.3 Potassium Channel Blockers
Azepane-oxazolidinones, as novel blockers of the Kv1.3 potassium channel, have applications in treating diseases like diabetes, psoriasis, obesity, transplant rejection, and T-cell mediated autoimmune diseases. This area of research illustrates azepane's role in immunosuppression and metabolic disorder treatments (H. Wulff, 2010).
Herbicidal Activities
Azepane derivatives have also been explored for herbicidal activities against plants like rape and barnyard grass. This application shows azepane's potential beyond medicinal uses, extending to agricultural chemistry (Yi‐Feng Wang et al., 2006).
Safety and Hazards
Azepan-3-one is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity and skin corrosion/irritation . It can also cause serious eye damage/eye irritation and specific target organ toxicity (single exposure), particularly affecting the respiratory system .
Eigenschaften
IUPAC Name |
azepan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-3-1-2-4-7-5-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGKKJHGZOGVBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578377 | |
| Record name | Azepan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-3-one | |
CAS RN |
171257-01-5 | |
| Record name | Azepan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B168687.png)
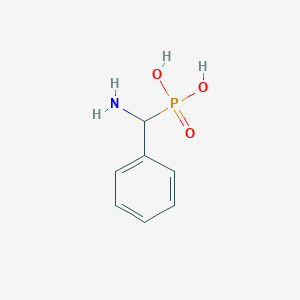
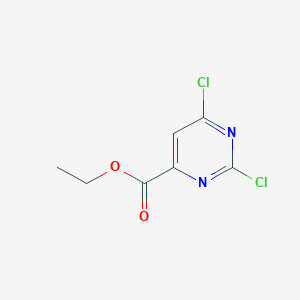


![2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B168709.png)
